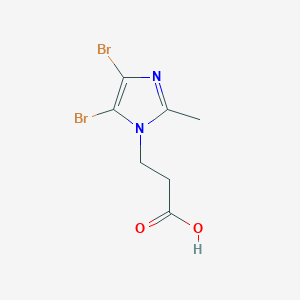

![molecular formula C21H20N4O4S2 B2880578 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021215-68-8](/img/structure/B2880578.png)

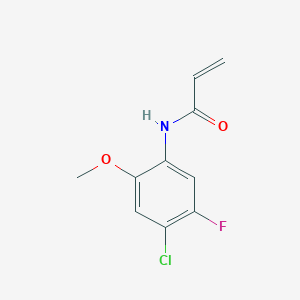

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . It has been characterized as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .

Synthesis Analysis

The synthesis of this compound involved the identification of a new ether-based scaffold paired with a novel sulfone-based head group . This led to the identification of a potent and selective GIRK1/2 activator .Molecular Structure Analysis

The molecular structure of this compound includes a 1,1-dioxidotetrahydrothiophen-3-yl group, a furan-2-yl group, a 3-methyl group, and a thiophen-2-ylmethyl group attached to a 1H-pyrazolo[3,4-b]pyridine-4-carboxamide core .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have not been detailed in the available literature .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have not been detailed in the available literature .Applications De Recherche Scientifique

Synthesis and Characterization

A novel chemical compound, 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, exhibits a complex structure that can be synthesized through advanced chemical reactions involving chitosan Schiff bases and heterocyclic moieties. These compounds have been thoroughly characterized by various analytical methods, including solubility tests, elemental analysis, and spectral analyses such as FTIR and 1H NMR, to determine their molecular structure and properties (Hamed et al., 2020).

Antimicrobial Activity

Research into the antimicrobial activity of heterocyclic compounds indicates that these molecules, including the one , may possess significant biological activity against various pathogens. For example, novel pyrazoline derivatives have shown promising antibacterial and anti-inflammatory properties, suggesting that our compound could potentially exhibit similar activities (Ravula et al., 2016). Additionally, studies on N-alkylated 1,2,4-triazoles and related compounds highlight the versatility of heterocyclic chemistries in producing potent antimicrobial agents (El-Essawy et al., 2011).

Biological Evaluations

Further investigations into the biological applications of such compounds reveal their potential in addressing antimicrobial resistance, a growing concern in public health. The synthesis of unfused heterobicycles, including pyridinylpyrimidines with strongly basic side chains, underscores the innovative approaches being explored to enhance the efficacy of antimicrobial agents (Brown & Cowden, 1982). Moreover, the exploration of dicationic imidazo[1,2-a]pyridines as antiprotozoal agents demonstrates the broad spectrum of potential therapeutic applications for such chemical entities (Ismail et al., 2004).

Mécanisme D'action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in the nervous system.

Mode of Action

This compound acts as an activator of the GIRK1/2 channels . It binds to these channels and induces a conformational change that allows potassium ions to flow into the cell. This inward flow of potassium ions hyperpolarizes the cell membrane, decreasing the cell’s excitability and thus its ability to generate action potentials.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4S2/c1-13-19-16(21(26)22-11-15-4-3-8-30-15)10-17(18-5-2-7-29-18)23-20(19)25(24-13)14-6-9-31(27,28)12-14/h2-5,7-8,10,14H,6,9,11-12H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIYNRVIRRSJRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NCC4=CC=CS4)C5CCS(=O)(=O)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]furan-2-carboxamide](/img/structure/B2880497.png)

![1-(3,4-Dichlorophenyl)-2-(2-(diethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2880499.png)

![(E)-2-(7-(but-2-en-1-yl)-3-(tert-butyl)-9-methyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2880502.png)

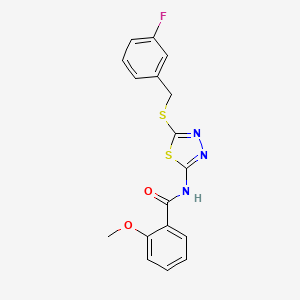

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2880504.png)

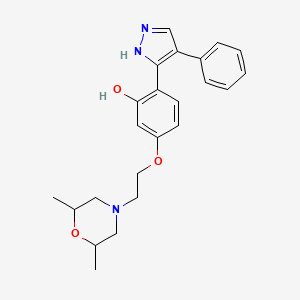

![1-benzyl-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2880508.png)

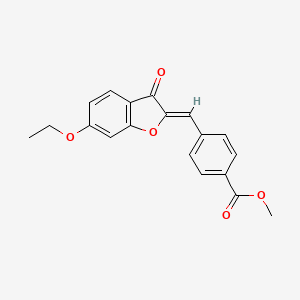

![2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2880512.png)